2-Mercaptobutanehydrazide
Description
2-Mercaptobutanehydrazide is a sulfur-containing organic compound characterized by a butane backbone with a thiol (-SH) group and a hydrazide (-NHNH₂) moiety. These compounds are often utilized in pharmaceutical synthesis, biochemical research, and industrial processes due to their reactivity and chelating capabilities .
Properties
Molecular Formula |
C4H10N2OS |
|---|---|
Molecular Weight |
134.20 g/mol |
IUPAC Name |
2-sulfanylbutanehydrazide |
InChI |
InChI=1S/C4H10N2OS/c1-2-3(8)4(7)6-5/h3,8H,2,5H2,1H3,(H,6,7) |
InChI Key |
DTLZNUAUGVXRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NN)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercaptobutanehydrazide typically involves the reaction of butanehydrazide with thiol-containing reagents. One common method is the reaction of butanehydrazide with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 2-Mercaptobutanehydrazide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptobutanehydrazide undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various substituted hydrazides and thiols.
Scientific Research Applications
2-Mercaptobutanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-Mercaptobutanehydrazide involves its interaction with molecular targets through its mercapto and hydrazide groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The compound can also chelate metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Molecular and Physical Properties
Key Observations:
- Functional Groups: 2-Mercaptobutanehydrazide shares the -SH and hydrazide groups with 2-Acetamido-4-mercaptobutanoic acid hydrazide, but the latter includes an additional acetamido group, which may enhance solubility or stability .
- Thermal Stability: 2-Mercaptopyrimidine exhibits high thermal stability (decomposes at 230°C), whereas Mercaptosuccinic acid has a lower melting point (154°C), reflecting differences in molecular rigidity .
- Industrial Relevance: Mercaptosuccinic acid is widely used in metal chelation and polymer synthesis, while 2-Mercapto Benzoic Acid is employed as a laboratory reagent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
